Cas no 946346-75-4 (N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide)

N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- AKOS004998059
- N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide
- 946346-75-4
- HMS3513F16
- N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
- N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
- F2588-0457
- N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide
-
- インチ: 1S/C20H20N4O3S/c25-28(26,18-4-2-1-3-5-18)23-17-8-6-16(7-9-17)19-10-11-20(22-21-19)24-12-14-27-15-13-24/h1-11,23H,12-15H2
- InChIKey: ZQFZVJWSTGQTRR-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)(NC1C=CC(=CC=1)C1=CC=C(N=N1)N1CCOCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 396.12561169g/mol
- どういたいしつりょう: 396.12561169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 92.8Ų
N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2588-0457-15mg |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide |
946346-75-4 | 90%+ | 15mg |
$89.0 | 2023-05-19 | |
Life Chemicals | F2588-0457-2μmol |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide |
946346-75-4 | 90%+ | 2μl |
$57.0 | 2023-05-19 | |
Life Chemicals | F2588-0457-75mg |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide |
946346-75-4 | 90%+ | 75mg |
$208.0 | 2023-05-19 | |
Life Chemicals | F2588-0457-5μmol |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide |
946346-75-4 | 90%+ | 5μl |
$63.0 | 2023-05-19 | |
Life Chemicals | F2588-0457-5mg |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide |
946346-75-4 | 90%+ | 5mg |
$69.0 | 2023-05-19 | |
Life Chemicals | F2588-0457-2mg |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide |
946346-75-4 | 90%+ | 2mg |
$59.0 | 2023-05-19 | |
Life Chemicals | F2588-0457-20μmol |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide |
946346-75-4 | 90%+ | 20μl |
$79.0 | 2023-05-19 | |
Life Chemicals | F2588-0457-25mg |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide |
946346-75-4 | 90%+ | 25mg |
$109.0 | 2023-05-19 | |
Life Chemicals | F2588-0457-20mg |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide |
946346-75-4 | 90%+ | 20mg |
$99.0 | 2023-05-19 | |
Life Chemicals | F2588-0457-10μmol |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide |
946346-75-4 | 90%+ | 10μl |
$69.0 | 2023-05-19 |
N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamideに関する追加情報
N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide (CAS No. 946346-75-4)
N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide (CAS No. 946346-75-4) is a potent and selective inhibitor of the Janus kinase 1 (JAK1) and JAK3, with potential therapeutic applications in the treatment of autoimmune and inflammatory diseases. This compound has garnered significant attention in recent years due to its unique pharmacological properties and promising clinical outcomes.
The chemical structure of N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide is characterized by a benzenesulfonamide moiety linked to a pyridazine ring, which is further substituted with a morpholine group. This structural arrangement confers the compound with high selectivity and affinity for JAK1 and JAK3, making it an attractive candidate for targeted therapy.
Recent studies have demonstrated the efficacy of N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide in various preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, the compound has shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6, TNF-alpha, and IFN-gamma.
Clinical trials have further validated the therapeutic potential of N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide. Phase II trials in patients with rheumatoid arthritis have reported significant improvements in disease activity scores, joint swelling, and pain reduction. The compound has also demonstrated a favorable safety profile, with minimal side effects observed in the majority of patients.
One of the key advantages of N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide is its oral bioavailability, which allows for convenient dosing regimens. Additionally, its high selectivity for JAK1 and JAK3 minimizes off-target effects, reducing the risk of adverse events commonly associated with broader JAK inhibitors.
The mechanism of action of N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide involves the inhibition of JAK1 and JAK3 kinases, which are critical components of the Janus kinase-signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a central role in mediating cellular responses to cytokines and growth factors, making it a key target for therapeutic intervention in autoimmune and inflammatory diseases.
In addition to its anti-inflammatory properties, N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide has shown promise in other therapeutic areas. For instance, preclinical studies have suggested that it may have potential as an antiviral agent against certain RNA viruses by modulating host immune responses. This dual functionality highlights the versatility of the compound and opens up new avenues for its application.
The development of N-{4-6-(morpholin-4-yl)pyridazin-3-y lphenyl}benzenesulfonamide has been driven by advances in medicinal chemistry and structural biology. High-throughput screening techniques have enabled the identification of lead compounds with optimal pharmacological properties, while computational modeling has facilitated the optimization of these leads into more potent and selective inhibitors.
In conclusion, N-{4-[6-(morpholinomethyl)-2-pyrimidin yl]phen yl}-N' - phen ylsul famide (CAS No. 946346 -75 - 4) represents a significant advancement in the field of JAK inhibition. Its unique chemical structure, high selectivity for JAK1 and JAK3, and favorable pharmacokinetic properties make it a promising candidate for the treatment of autoimmune and inflammatory diseases. Ongoing research continues to explore its full therapeutic potential and optimize its use in clinical practice.
946346-75-4 (N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide) 関連製品
- 212845-81-3(8-nitrochroman-4-ol)
- 1692184-70-5(Quinoline, 4,6-dichloro-8-iodo-3-nitro-)
- 392703-17-2(2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide)
- 6130-93-4(2,\u200b2',\u200b6,\u200b6'-\u200bTetramethyl-\u200bN-\u200bnitrosopiperidine)
- 1886967-24-3(3-chlorobicyclo[1.1.1]pentan-1-amine)
- 2138334-10-6(1-[3-(Thiophen-3-yl)thiophen-2-yl]ethan-1-one)
- 1276295-04-5(L-threo-Droxidopa-13C2,15N)
- 896354-42-0(N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)
- 2228558-90-3(tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate)
- 57991-39-6(Sodium Cyanide-13C)


